molecular formula C19H24N4O2 B7190338 N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-2-phenylpyrrolidine-1-carboxamide

N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-2-phenylpyrrolidine-1-carboxamide

Cat. No.: B7190338
M. Wt: 340.4 g/mol
InChI Key: ZXYKAKZGGXDNND-UHFFFAOYSA-N
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Description

N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-2-phenylpyrrolidine-1-carboxamide is a synthetic compound known for its diverse pharmacological properties

Properties

IUPAC Name

N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-2-phenylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c24-19(23-10-4-9-18(23)15-6-2-1-3-7-15)21-16-12-20-22(13-16)14-17-8-5-11-25-17/h1-3,6-7,12-13,17-18H,4-5,8-11,14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYKAKZGGXDNND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)NC2=CN(N=C2)CC3CCCO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-2-phenylpyrrolidine-1-carboxamide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the oxolane moiety: The oxolane group can be introduced via a nucleophilic substitution reaction using an appropriate oxolane derivative.

    Formation of the pyrrolidine ring: This step involves the cyclization of an amine with a suitable carbonyl compound.

    Coupling of the pyrazole and pyrrolidine rings: This is typically done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-2-phenylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrazole and pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-2-phenylpyrrolidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-2-phenylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-2-phenoxypropanamide
  • N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]oxolane-3-carboxamide

Uniqueness

N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-2-phenylpyrrolidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetics, binding affinities, and biological activities, making it a valuable molecule for further research and development.

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